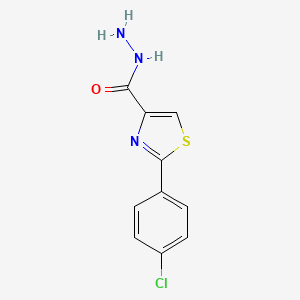
2-(4-クロロフェニル)-1,3-チアゾール-4-カルボヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学的研究の応用
2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as chlorfenapyr work by disrupting the production of adenosine triphosphate .
Biochemical Pathways
Compounds with similar structures, such as paclobutrazol, have been shown to mediate their growth-regulating properties by altering the levels of important plant hormones, including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .
Pharmacokinetics
A study on similar compounds showed that they have improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro .
Result of Action
Indole derivatives, which share structural similarities, have been reported to possess diverse biological activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under controlled temperature and time conditions .
Industrial Production Methods
Industrial production methods for 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The thiazole ring and the chlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted thiazole derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide include other thiazole derivatives, such as:
- 2-(4-Bromophenyl)-1,3-thiazole-4-carbohydrazide
- 2-(4-Methylphenyl)-1,3-thiazole-4-carbohydrazide
- 2-(4-Nitrophenyl)-1,3-thiazole-4-carbohydrazide .
Uniqueness
2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thiazole derivatives .
特性
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-7-3-1-6(2-4-7)10-13-8(5-16-10)9(15)14-12/h1-5H,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFLSWYMFFIYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)
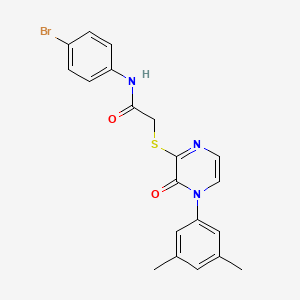
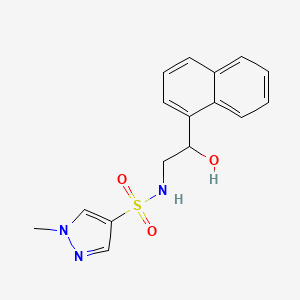
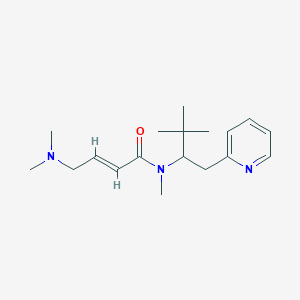
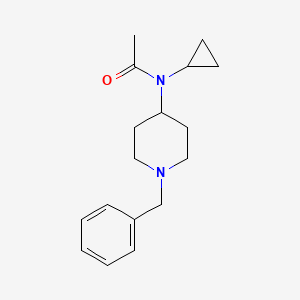
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)
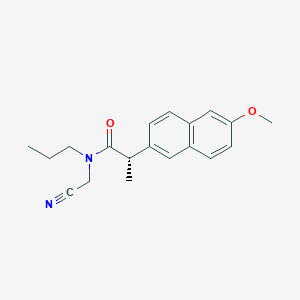
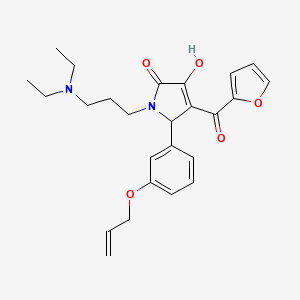
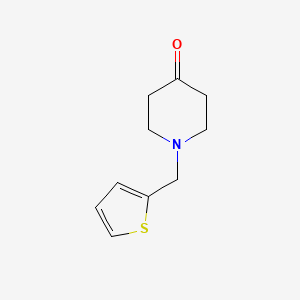
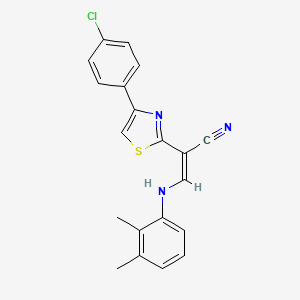
![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)
